
Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside
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Overview
Description
Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside is a complex carbohydrate derivative This compound is a disaccharide consisting of a galactose and a glucosamine unit, where the glucosamine is acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside typically involves the glycosylation of methyl galactopyranoside with a suitably protected glucosamine derivative. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The acetylation of the amino group on the glucosamine is usually achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the glycosylation and acetylation steps to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid and sodium periodate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for substitution reactions.
Major Products
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various acylated derivatives.
Scientific Research Applications
Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Industry: Utilized in the development of biomaterials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside involves its interaction with specific molecular targets, such as lectins and glycosidases. These interactions can modulate various biological pathways, including cell adhesion, immune response, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose: Similar structure but with a mannose unit instead of galactose.
2-Acetamido-2-deoxy-b-D-glucopyranosyl esters: Similar glucosamine derivative but with ester linkages.
Uniqueness
Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both acetylated glucosamine and galactose units. This unique structure imparts specific biological activities and makes it a valuable compound for research and industrial applications.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside?
- Methodological Answer : Synthesis typically involves sequential glycosylation and protection/deprotection steps. For example, benzylation with benzyl bromide in N,N-dimethylformamide (DMF) using sodium hydride as a base is employed to protect hydroxyl groups (e.g., benzylidene acetal formation). Reductive ring-opening of benzylidene groups (e.g., using NaCNBH₃) enables selective deprotection for further functionalization . Acetamido groups at the C2 position are introduced via phthalimido intermediates, followed by selective deprotection using hydrazine hydrate .
Q. How is the compound purified and characterized post-synthesis?
- Methodological Answer : Purification is achieved via column chromatography (e.g., silica gel, reverse-phase C18) with eluents such as ethyl acetate/hexane or methanol/water. Structural characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to confirm glycosidic linkages and stereochemistry. For instance, ¹H NMR δ values (e.g., 5.2–5.4 ppm for anomeric protons) and coupling constants (J ~3–4 Hz for β-linkages) are critical for assignment . Mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight (e.g., observed m/z 1428.4937 for a related disaccharide ).
Q. What spectroscopic techniques are essential for confirming its regiochemistry and stereochemistry?
- Methodological Answer :
- NMR : ¹H-¹³C HSQC identifies sugar ring protons and carbons, while NOESY/ROESY detects through-space interactions to confirm anomeric configurations.
- X-ray crystallography : Resolves absolute stereochemistry (e.g., crystal structures of methyl β-D-laminarabioside monohydrate validate glycosidic bond conformations ).
- Polarimetry : Measures specific optical rotation to confirm enantiomeric purity (e.g., [α]D²⁵ values for β-linked galactopyranosides ).
Advanced Research Questions
Q. How can this compound be used to study glycosyltransferase substrate specificity?
- Methodological Answer : The compound serves as a glycosyl acceptor/donor in enzymatic assays. For example, β-1,3-galactosyltransferase activity is measured by tracking the transfer of galactose from UDP-Gal to the C3 hydroxyl of the glucosamine residue. Reaction progress is monitored via TLC, HPLC, or fluorophore-assisted carbohydrate electrophoresis (FACE). Competitive inhibition studies with structural analogs (e.g., deoxygenated or fluorinated derivatives) further elucidate enzyme active-site requirements .
Q. What challenges arise in achieving regioselective glycosylation during synthesis?
- Methodological Answer : Regioselectivity is influenced by protecting groups and catalyst choice. For example:
- Temporary protecting groups : Benzylidene acetals direct glycosylation to specific hydroxyls (e.g., C3 or C4 positions).
- Catalysts : N-iodosuccinimide (NIS) and triflic acid promote β-selectivity in glycosidic bond formation.
- Steric hindrance : Bulky groups (e.g., phthalimido at C2) block undesired reaction sites. Contradictions in reported yields (e.g., 80–95% for similar trisaccharides ) highlight the need for optimized solvent systems (e.g., dichloromethane vs. DMF).
Q. How does molecular dynamics (MD) modeling enhance understanding of its conformational stability?
- Methodological Answer : MD simulations analyze glycosidic bond flexibility (e.g., φ/ψ angles) and hydrogen-bonding networks. For β-(1→3) linkages, simulations predict stable chair conformations (⁴C₁ for glucose, ¹C₄ for galactose) . Experimental validation via NMR scalar coupling constants (³JH,H) confirms inter-residue torsional angles. Discrepancies between computational and experimental data (e.g., solvent effects on hydration shells) refine force-field parameters .
Q. Notes
Properties
Molecular Formula |
C15H27NO11 |
---|---|
Molecular Weight |
397.37 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9-,10+,11-,12-,13+,14+,15-/m1/s1 |
InChI Key |
USJPBCYUZSGJII-MUHRKBNZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
Origin of Product |
United States |
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